molecular formula C23H24ClN3O3 B12138792 Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperidine-4-carboxylate

Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperidine-4-carboxylate

Cat. No.: B12138792
M. Wt: 425.9 g/mol
InChI Key: MDUCLGVZHOAMGA-UHFFFAOYSA-N
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Description

Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperidine-4-carboxylate is a complex organic compound that features a quinoline, pyridine, and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyridine intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include chlorinating agents, bases, and solvents like methanol and ethylene glycol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction could produce amine derivatives.

Scientific Research Applications

Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyridine moieties may play a role in binding to these targets, while the piperidine ring could influence the compound’s overall conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperidine-4-carboxylate is unique due to its combination of quinoline, pyridine, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]piperidine-4-carboxylate

InChI

InChI=1S/C23H24ClN3O3/c1-2-30-23(29)15-8-12-27(13-9-15)21(19-7-3-4-10-25-19)17-14-18(24)16-6-5-11-26-20(16)22(17)28/h3-7,10-11,14-15,21,28H,2,8-9,12-13H2,1H3

InChI Key

MDUCLGVZHOAMGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=CC=N2)C3=CC(=C4C=CC=NC4=C3O)Cl

Origin of Product

United States

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